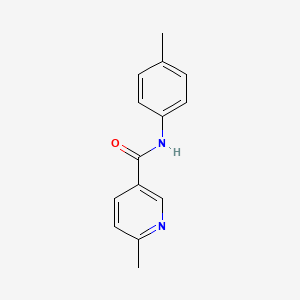![molecular formula C23H22Cl2N2O2S B7537879 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in various physiological and behavioral processes. DSP-4 has been used to study the role of noradrenergic neurons in different animal models, including rodents and non-human primates.
Wirkmechanismus
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a selective neurotoxin that targets noradrenergic neurons by inducing their degeneration. It is taken up by noradrenergic neurons through the norepinephrine transporter and accumulates in the cytoplasmic vesicles. Once inside the neurons, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine undergoes oxidative metabolism, leading to the formation of reactive metabolites that cause oxidative stress and mitochondrial dysfunction. This, in turn, leads to the degeneration of noradrenergic neurons and the depletion of norepinephrine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine depend on the dose and route of administration. In general, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine induces a selective degeneration of noradrenergic neurons, leading to a decrease in norepinephrine levels in the brain. This, in turn, affects various physiological and behavioral processes, such as locomotion, attention, learning, memory, and emotion. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been shown to affect other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, through indirect mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in scientific research has several advantages, such as its selectivity for noradrenergic neurons, its reproducibility, and its ability to induce a gradual and reversible degeneration. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used in various animal models, allowing for cross-species comparisons and translational research. However, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has some limitations, such as its potential toxicity, its non-specific effects on other neurotransmitter systems, and its limited availability and cost.
Zukünftige Richtungen
The use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in scientific research is still expanding, and several future directions can be identified. First, the development of new analytical methods to assess the purity and quality of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is critical for its use in scientific research. Second, the investigation of the long-term effects of noradrenergic denervation induced by 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine on behavior, cognition, and physiology is essential for understanding the role of noradrenergic neurons in health and disease. Third, the combination of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine with other neurotoxins or drugs targeting other neurotransmitter systems may provide a more comprehensive understanding of the interactions between different neuronal systems. Finally, the use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in human research may provide insights into the role of noradrenergic neurons in neuropsychiatric disorders and the development of new treatments.
Synthesemethoden
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine can be synthesized through a multistep process, starting from 2,5-dichlorobenzenesulfonyl chloride and diphenylmethylpiperazine. The reaction involves the substitution of the chloride group with the piperazine ring, followed by the reduction of the sulfonyl group to the corresponding sulfonamide. The final product is obtained through recrystallization and purification steps. The purity of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is critical for its use in scientific research, and several analytical methods have been developed to assess its quality.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used in various scientific research fields, including neuroscience, pharmacology, and psychiatry. It has been used to study the role of noradrenergic neurons in different animal models, such as Parkinson's disease, depression, anxiety, and drug addiction. 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has also been used to investigate the effects of noradrenergic denervation on behavior, cognition, and physiology. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used as a tool to validate the specificity of noradrenergic drugs and to investigate the interactions between noradrenergic and other neurotransmitter systems.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2,5-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEMNMPFLTVGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)


![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)

![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)